molecular formula C25H27N5O3S B2426065 N-benzyl-2-((1-ethyl-6-(2-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide CAS No. 1358947-69-9

N-benzyl-2-((1-ethyl-6-(2-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide

Cat. No. B2426065
M. Wt: 477.58
InChI Key: IWDCOTSVCIAAGX-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a benzyl group, a methoxybenzyl group, a pyrazolopyrimidinone group, and a thioacetamide group . The benzyl group is a common substituent in organic chemistry, consisting of a phenyl group attached to a methylene group . The methoxybenzyl group is a benzyl group with a methoxy group (-OCH3) attached to the phenyl ring . The pyrazolopyrimidinone group is a bicyclic structure containing a pyrazole ring fused with a pyrimidinone ring . The thioacetamide group is similar to an acetamide group, but with a sulfur atom replacing the oxygen atom .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis would depend on the starting materials and the specific reactions used .


Molecular Structure Analysis

The molecular structure of the compound can be deduced from its name and the structures of its functional groups . The benzyl and methoxybenzyl groups would contribute aromaticity to the molecule, while the pyrazolopyrimidinone group would add a bicyclic structure. The thioacetamide group would likely be polar due to the presence of the sulfur atom .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. The benzyl and methoxybenzyl groups are known to be reactive, particularly at the benzylic position . The pyrazolopyrimidinone group might also be reactive, depending on the specific substitution pattern . The thioacetamide group could potentially undergo reactions involving the sulfur atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups and overall structure. For example, the presence of aromatic rings and a sulfur atom could affect the compound’s solubility, melting point, and boiling point .

Scientific Research Applications

Synthesis and Biological Activity

Research into related compounds has focused on the synthesis of novel heterocyclic compounds, demonstrating significant biological activities. For instance, novel compounds derived from visnaginone and khellinone have been synthesized, displaying analgesic and anti-inflammatory activities due to their inhibition of cyclooxygenase enzymes (COX-1/COX-2) (Abu‐Hashem et al., 2020). Similarly, certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives have been synthesized with the aim of finding new anticancer agents, showing appreciable cancer cell growth inhibition against a variety of cancer cell lines (Al-Sanea et al., 2020).

Anticancer and Antimicrobial Applications

The research on pyrazolo[3,4-d]pyrimidine analogues of LY231514, a potent antitumor agent, highlights the continuous interest in developing novel compounds with enhanced antitumor activities. These analogues were prepared with a focus on in vitro cell growth inhibitory activity, suggesting a pathway for the development of new therapeutic agents (Taylor & Patel, 1992). Additionally, the synthesis and insecticidal assessment of heterocycles incorporating a thiadiazole moiety against the cotton leafworm further demonstrate the diverse biological applications of such compounds, ranging from pest control to potential therapeutic uses (Fadda et al., 2017).

Antioxidant Activity and Coordination Complexes

The study on novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives, which examined the effect of hydrogen bonding on the self-assembly process and antioxidant activity, exemplifies the potential for creating compounds with significant antioxidant properties (Chkirate et al., 2019). This indicates a promising avenue for the development of antioxidants that could mitigate oxidative stress-related diseases.

properties

IUPAC Name

N-benzyl-2-[1-ethyl-6-[(2-methoxyphenyl)methyl]-3-methyl-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N5O3S/c1-4-30-23-22(17(2)28-30)27-25(34-16-21(31)26-14-18-10-6-5-7-11-18)29(24(23)32)15-19-12-8-9-13-20(19)33-3/h5-13H,4,14-16H2,1-3H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWDCOTSVCIAAGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=CC=C3OC)SCC(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-2-((1-ethyl-6-(2-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide

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